2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 6-bromo-8-methoxy-2H-chromen-2-one.
Condensation Reaction: The first step could involve a condensation reaction between 3-methoxybenzaldehyde and an appropriate ester to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the chromene core structure.
Bromination: The chromene derivative is then brominated at the desired position.
Esterification: Finally, the esterification of the brominated chromene with 2-(3-methoxyphenyl)-2-oxoethyl group completes the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Purification Techniques: Use of recrystallization, chromatography, or other purification methods to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of the bromine atom with other functional groups such as iodine, hydroxyl, or amino groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate would depend on its specific biological target. Generally, chromene derivatives exert their effects by interacting with specific enzymes or receptors in the body, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenyl)-2-oxoethyl 6-chloro-8-methoxy-2-oxo-2H-chromene-3-carboxylate
- 2-(3-methoxyphenyl)-2-oxoethyl 6-fluoro-8-methoxy-2-oxo-2H-chromene-3-carboxylate
- 2-(3-methoxyphenyl)-2-oxoethyl 6-iodo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
Uniqueness
The uniqueness of 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom may impart unique properties compared to its chloro, fluoro, or iodo analogs, such as different reactivity in substitution reactions or varying degrees of biological activity.
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO7/c1-25-14-5-3-4-11(7-14)16(22)10-27-19(23)15-8-12-6-13(21)9-17(26-2)18(12)28-20(15)24/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZNDQVUKFQDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.